molecular formula C19H14F3N3OS B2415680 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 927967-81-5

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2415680
CAS No.: 927967-81-5
M. Wt: 389.4
InChI Key: MCQOWAKHAOHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H14F3N3OS and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Applications in Antimicrobial Research : This compound is involved in the synthesis of various acetamide derivatives, which have been studied for their antimicrobial activities. For example, novel sulphonamide derivatives show promising antimicrobial properties, as demonstrated by Fahim and Ismael (2019) in their research on antimicrobial activity and quantum calculations of these compounds (Fahim & Ismael, 2019).

Anticonvulsant Potential

  • Research in Anticonvulsant Medication Development : Studies have focused on the synthesis of acetamide derivatives for potential use as anticonvulsants. Severina et al. (2020) synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides and evaluated their interaction with anticonvulsant biotargets, showing moderate anticonvulsant activity in certain derivatives (Severina et al., 2020).

Anticancer Research

  • Potential in Anticancer Drug Development : Research has been conducted to explore the potential of acetamide derivatives in cancer treatment. For instance, Ahmed et al. (2018) studied the synthesis, docking, and pharmacological evaluation of N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides as potential anticancer and antimicrobial agents, showing promising results in their effectiveness against cancer lines (Ahmed et al., 2018).

Anti-Inflammatory and Analgesic Applications

  • Use in Analgesic and Anti-Inflammatory Drug Research : Research on adamantyl analogues of paracetamol, which includes acetamide derivatives, has shown potential in developing potent analgesic drugs. Fresno et al. (2014) explored the analgesic properties of these compounds, demonstrating their effectiveness in animal models (Fresno et al., 2014).

Vibrational Spectroscopic Analysis

  • Application in Spectroscopic Analysis : The acetamide compound has been characterized using vibrational spectroscopy, as shown by Mary et al. (2022). Their study provides insights into the molecular structure and interactions of the compound, using techniques like Raman and Fourier transform infrared spectroscopy (Mary et al., 2022).

Novel Synthesis Techniques

  • Innovations in Chemical Synthesis : The compound is also involved in the development of new synthetic methods for pharmaceuticals. Sitapara et al. (2022) reported the synthesis of triazolo-pyrimidine derivatives using this compound, demonstrating a novel approach in chemical synthesis (Sitapara et al., 2022).

Properties

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)14-8-4-5-9-15(14)25-17(26)11-27-18-10-16(23-12-24-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOWAKHAOHEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.